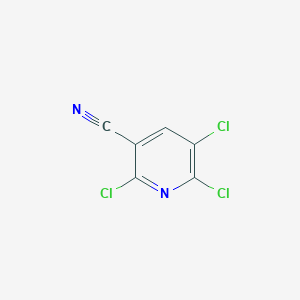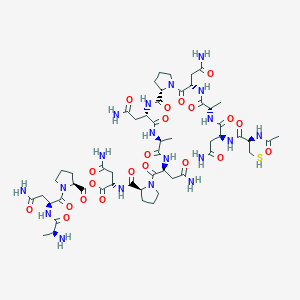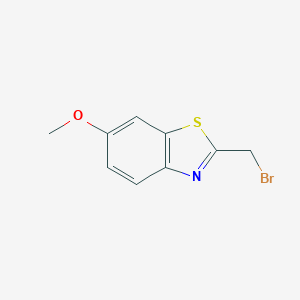
2-(Bromomethyl)-6-methoxy-1,3-benzothiazole
Overview
Description
2-Bromomethyl-6-methoxybenzothiazole is a chemical compound with the molecular formula C8H8BrNOS. It belongs to the benzothiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a bromomethyl group and a methoxy group attached to the benzothiazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-6-methoxybenzothiazole typically involves the bromination of 6-methoxybenzothiazole. One common method includes the reaction of 6-methoxybenzothiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination occurs selectively at the methyl group, resulting in the formation of 2-Bromomethyl-6-methoxybenzothiazole .
Industrial Production Methods
Industrial production methods for 2-Bromomethyl-6-methoxybenzothiazole are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation helps in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromomethyl-6-methoxybenzothiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to form 2-methyl-6-methoxybenzothiazole using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are commonly used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include 2-azidomethyl-6-methoxybenzothiazole, 2-thiocyanatomethyl-6-methoxybenzothiazole, and 2-methoxymethyl-6-methoxybenzothiazole.
Oxidation: Products include 2-bromomethyl-6-methoxybenzaldehyde and 2-bromomethyl-6-methoxybenzoic acid.
Reduction: The major product is 2-methyl-6-methoxybenzothiazole.
Scientific Research Applications
2-Bromomethyl-6-methoxybenzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential drug candidates for treating cancer, bacterial infections, and neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of advanced materials such as polymers, dyes, and liquid crystals.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Bromomethyl-6-methoxybenzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including apoptosis, cell cycle regulation, and signal transduction. Its ability to form covalent bonds with nucleophiles makes it a potent inhibitor of enzymes that rely on nucleophilic residues for their activity.
Comparison with Similar Compounds
2-Bromomethyl-6-methoxybenzothiazole can be compared with other similar compounds to highlight its uniqueness:
2-Chloromethyl-6-methoxybenzothiazole: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in nucleophilic substitution reactions.
2-Methyl-6-methoxybenzothiazole: Lacks the halogen atom, resulting in lower reactivity towards nucleophiles and different biological activity.
2-Bromomethyl-6-hydroxybenzothiazole: Contains a hydroxy group instead of a methoxy group, leading to different solubility and reactivity profiles.
These comparisons highlight the unique chemical properties and reactivity of 2-Bromomethyl-6-methoxybenzothiazole, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
2-(bromomethyl)-6-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNOS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKZMQFJJMIETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443813 | |
| Record name | 2-Bromomethyl-6-methoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110704-18-2 | |
| Record name | 2-Bromomethyl-6-methoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
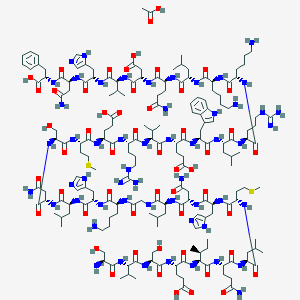



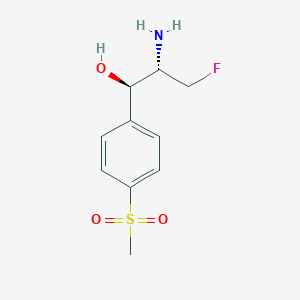

![10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one](/img/structure/B21672.png)

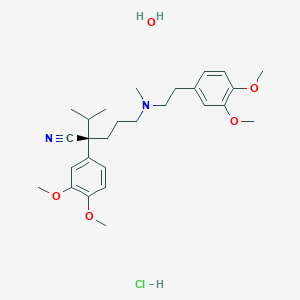
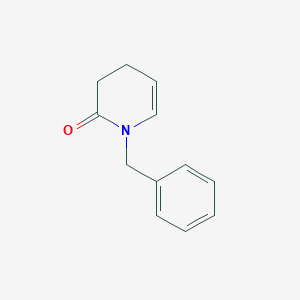
![trimethyl-[2-methyl-4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butan-2-yl]azanium diiodide](/img/structure/B21689.png)

